Cas no 83966-18-1 (Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-fluorophenyl)-)

Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-fluorophenyl)- structure
83966-18-1 structure
Product Name:Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-fluorophenyl)-
CAS No:83966-18-1
MF:C21H14FNO
MW:315.340368747711
CID:668144
PubChem ID:71414792
Update Time:2025-04-19

Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenyl)-5-(4-phenylphenyl)-1,3-oxazole
    • Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-fluorophenyl)-
    • 83966-18-1
    • DTXSID80834229
    • 5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole
    • Inchi: 1S/C21H14FNO/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H
    • InChI Key: QVQJOJKMXSCTQK-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1=NC=C(C2C=CC(=CC=2)C2C=CC=CC=2)O1

Computed Properties

  • Exact Mass: 315.105942232g/mol
  • Monoisotopic Mass: 315.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 26Ų
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